molecular formula C14H17N B3353091 Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- CAS No. 52751-32-3

Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl-

Cat. No.: B3353091
CAS No.: 52751-32-3
M. Wt: 199.29 g/mol
InChI Key: HMIPHVQGSPEPEX-UHFFFAOYSA-N
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Description

Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by a cycloheptane ring fused to an indole structure, with additional hydrogenation and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- can be achieved through various synthetic routes. One notable method involves the reaction between 5,6,7,8,9,10-hexahydro-5-methylcyclohept[b]indole and tosyl azide in carbon tetrachloride solution. This reaction yields 2,3,4,5,6,7-hexahydro-1-methyl-7-p-tolylsulphonylamino-12-p-tolylsulphonylimino-2,7-methano-1H-1-benzazonine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes ensuring the availability of starting materials, maintaining reaction conditions, and implementing purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The reaction with tosyl azide yields compounds such as 2,3,4,5,6,7-hexahydro-1-methyl-7-p-tolylsulphonylamino-12-p-tolylsulphonylimino-2,7-methano-1H-1-benzazonine .

Scientific Research Applications

Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are not extensively documented.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- involves its interaction with molecular targets and pathways. While detailed mechanisms are not extensively documented, indole derivatives generally interact with various enzymes and receptors, influencing biological processes. The specific molecular targets and pathways would depend on the context of its application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- is unique due to its specific structure, which includes a cycloheptane ring fused to an indole with additional hydrogenation and a methyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-15-13-9-4-2-3-7-11(13)12-8-5-6-10-14(12)15/h5-6,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIPHVQGSPEPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCCC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483518
Record name Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52751-32-3
Record name Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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